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For Researchers, Scientists, and Drug Development Professionals

Abstract
4-hydroxy-1-phenylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the

quinolinone family. This class of compounds has garnered significant interest in medicinal

chemistry due to its diverse biological activities, including potential anticancer and antimicrobial

properties. A thorough understanding of the physicochemical properties of 4-hydroxy-1-
phenylquinolin-2(1H)-one is paramount for its development as a therapeutic agent,

influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as

well as its formulation. This technical guide provides a comprehensive overview of the known

physicochemical characteristics of 4-hydroxy-1-phenylquinolin-2(1H)-one, detailed

experimental protocols for their determination, and insights into its potential mechanism of

action.

Chemical Identity and Core Properties
4-hydroxy-1-phenylquinolin-2(1H)-one possesses a rigid tricyclic core with a hydroxyl group

at the 4-position and a phenyl substituent at the 1-position. The presence of both hydrogen

bond donor (hydroxyl group) and acceptor (carbonyl and hydroxyl oxygens) functionalities,

along with its aromatic nature, dictates its physicochemical behavior.
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Property Value Source

Molecular Formula C₁₅H₁₁NO₂ [1]

Molecular Weight 237.25 g/mol [1]

Predicted XlogP 2.4 N/A

Appearance Likely a crystalline solid [2]

Physicochemical Data
Precise experimental data for the parent compound, 4-hydroxy-1-phenylquinolin-2(1H)-one,

is not extensively available in the public domain. However, data from closely related analogs

and general knowledge of quinolinone derivatives allow for informed estimations and provide a

strong basis for experimental determination.

Parameter
Experimental Value (or for
related compounds)

Method of Determination

Melting Point (°C)

Not explicitly reported. A

related compound, 4-hydroxy-

1-methyl-3-phenylquinolin-

2(1H)-one, has a melting point

of 222-226 °C.[3]

Capillary Melting Point

Apparatus

Boiling Point (°C)

Not determined (likely

decomposes at high

temperatures)

N/A

Aqueous Solubility
Poorly soluble (inferred from

general quinolinone properties)
Equilibrium Solubility Assay

pKa Not determined
Potentiometric Titration / UV-

Vis Spectrophotometry

LogP Not determined

Reverse-Phase High-

Performance Liquid

Chromatography (RP-HPLC) /

Shake-Flask Method
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Experimental Protocols
The following are detailed methodologies for the experimental determination of the key

physicochemical properties of 4-hydroxy-1-phenylquinolin-2(1H)-one.

Melting Point Determination
The melting point of a solid is a crucial indicator of its purity.

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).

Procedure:

A small, finely powdered sample of 4-hydroxy-1-phenylquinolin-2(1H)-one is packed

into a capillary tube to a height of 2-3 mm.

The capillary tube is placed in the heating block of the apparatus.

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting

point.

The temperature range is recorded from the onset of melting (the first appearance of

liquid) to the complete liquefaction of the sample.

For a pure compound, a sharp melting range of 0.5-1 °C is expected.

Aqueous Solubility Determination
Equilibrium solubility is a critical parameter for predicting oral bioavailability.

Method: Shake-flask method.

Procedure:

An excess amount of solid 4-hydroxy-1-phenylquinolin-2(1H)-one is added to a known

volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline, pH

7.4) in a sealed vial.
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The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient

period (e.g., 24-48 hours) to reach equilibrium.

The suspension is then filtered through a 0.22 µm syringe filter to remove undissolved

solid.[4]

The concentration of the dissolved compound in the filtrate is quantified using a suitable

analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid

Chromatography (HPLC), against a standard curve.[4]

pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of the

molecule at different physiological pH values.

Method: Potentiometric Titration.[5]

Procedure:

A solution of 4-hydroxy-1-phenylquinolin-2(1H)-one of known concentration is prepared

in a suitable solvent system (e.g., water-ethanol mixture to ensure solubility).[5]

The solution is placed in a thermostated vessel and the initial pH is measured using a

calibrated pH electrode.

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise

increments.[5]

The pH of the solution is recorded after each addition, allowing the system to equilibrate.

The titration is continued past the equivalence point.

The pKa is determined from the inflection point of the resulting titration curve (pH vs.

volume of titrant added).[5]

LogP Determination
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The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross

cell membranes.

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6]

Procedure:

A series of standard compounds with known LogP values are injected onto a C18 RP-

HPLC column.

The retention time (t_R) for each standard is determined under isocratic elution conditions

with a suitable mobile phase (e.g., methanol/water or acetonitrile/water).[6]

A calibration curve is generated by plotting the logarithm of the retention factor (log k')

against the known LogP values of the standards. The retention factor k' is calculated as

(t_R - t_0) / t_0, where t_0 is the column dead time.

4-hydroxy-1-phenylquinolin-2(1H)-one is then injected under the same chromatographic

conditions, and its retention time is measured.

The log k' for the target compound is calculated and its LogP value is interpolated from the

calibration curve.

Biological Activity and Potential Mechanism of
Action
Derivatives of 4-hydroxy-1-phenylquinolin-2(1H)-one have demonstrated promising

anticancer activity. Studies on related compounds suggest that their mechanism of action may

involve the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase

and subsequent induction of apoptosis (programmed cell death).[7] Another potential

mechanism for this class of compounds is the inhibition of Epidermal Growth Factor Receptor

(EGFR) tyrosine kinase, a key enzyme in cancer cell signaling.[8]

Experimental Workflow for Assessing Anticancer
Activity
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In Vitro Studies

In Vivo Studies
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Workflow for evaluating the anticancer potential of 4-hydroxy-1-phenylquinolin-2(1H)-one.

Postulated Signaling Pathway for Anticancer Activity
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Proposed mechanism of anticancer action via microtubule disruption and apoptosis induction.

Conclusion
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4-hydroxy-1-phenylquinolin-2(1H)-one represents a promising scaffold for the development

of novel therapeutic agents. While a complete experimental physicochemical profile is yet to be

fully elucidated, this guide provides a foundational understanding and the necessary

experimental framework for its comprehensive characterization. Further research into its

biological mechanisms will be crucial for unlocking its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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